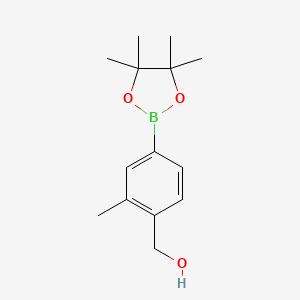

4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester

Description

BenchChem offers high-quality 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-10-8-12(7-6-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWBPOSVIJKTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Synthesis of 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester emerges as a highly valuable and versatile building block. Its unique trifunctional nature—a nucleophilic hydroxymethyl group, a sterically directing methyl group, and a synthetically malleable boronic ester—offers a powerful handle for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis of this key intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization. This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds which is crucial in the development of new drug candidates and advanced materials.[1]

Strategic Synthesis: The Miyaura Borylation Approach

The most reliable and widely adopted method for the synthesis of arylboronic acid pinacol esters is the Palladium-catalyzed Miyaura borylation.[2][3][4] This reaction involves the cross-coupling of an aryl halide with a boron source, typically bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). For the synthesis of 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester, a logical and efficient starting material is 4-bromo-2-methylbenzyl alcohol.

Causality in Experimental Design: Why the Miyaura Borylation?

The selection of the Miyaura borylation is predicated on its remarkable functional group tolerance and mild reaction conditions.[4] Alternative methods, such as those involving the formation of Grignard or organolithium reagents from the corresponding aryl halide followed by trapping with a borate ester, are often incompatible with the free hydroxyl group in the starting material.[5][6] The Miyaura borylation, however, circumvents this issue, allowing for a more direct and efficient synthetic route.

The catalytic cycle of the Miyaura borylation is a well-established process (see diagram below).[4][7][8] It commences with the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic ester precursor and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][7][8]

Caption: The catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-2-methylbenzyl alcohol | 201.06 | 10.0 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 12.0 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.3 | 0.03 |

| Potassium Acetate (KOAc) | 98.14 | 30.0 | 3.0 |

| 1,4-Dioxane (anhydrous) | 88.11 | - | - |

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylbenzyl alcohol (2.01 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Addressing the Challenges

The purification of boronic acid pinacol esters can be challenging due to their susceptibility to hydrolysis and their interaction with silica gel.[9]

Chromatographic Purification

Direct purification by standard silica gel chromatography can lead to significant product loss.[9] To mitigate this, the silica gel can be pre-treated.

Silica Gel Pre-treatment:

-

Prepare a slurry of silica gel in a 95:5 mixture of hexanes and triethylamine.

-

Pack the column with the slurry.

-

Flush the column with the desired eluent system (e.g., a gradient of ethyl acetate in hexanes) until the triethylamine is no longer detected in the eluent.

An alternative is to use a less acidic stationary phase, such as neutral alumina.[10]

Recrystallization

If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective purification method.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons, the methyl group protons, the benzylic methylene protons, and the pinacol methyl protons. |

| ¹³C NMR | Signals for the aromatic carbons, the methyl carbon, the benzylic methylene carbon, the quaternary carbons of the pinacol group, and the carbon attached to the boron atom. |

| MS (ESI) | The expected molecular ion peak [M+H]⁺ or [M+Na]⁺. |

Applications in Drug Discovery and Beyond

4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[11] Its application in stimuli-responsive drug delivery systems, where the boronic ester can act as a sensor for reactive oxygen species (ROS), is a particularly exciting area of research.[12][13] The ability to readily engage in Suzuki-Miyaura cross-coupling reactions makes it a cornerstone for the construction of biaryl structures, which are prevalent in many pharmaceutical agents.[14]

Sources

- 1. (4-Hydroxy-3-methylphenyl)boronic acid [myskinrecipes.com]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-Hydroxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sci-Hub. Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane / Organometallics, 2010 [sci-hub.sg]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester

This guide provides a comprehensive technical overview of 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester (CAS Number: 1160430-87-4), a versatile and valuable reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, key applications, and the underlying chemical principles that govern its reactivity.

Introduction: A Key Building Block in Cross-Coupling Chemistry

4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester, also known by its synonym [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol, has emerged as a significant building block, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility is underscored by the presence of two key functional groups: a boronic acid pinacol ester and a hydroxymethyl group. The pinacol ester provides enhanced stability compared to the corresponding free boronic acid, making it more amenable to storage, handling, and purification. This stability is a crucial attribute in multi-step synthetic campaigns where reagent integrity is paramount. The hydroxymethyl group offers a reactive handle for further chemical transformations, allowing for the facile introduction of diverse functionalities into the target molecule.

This unique combination of a stable cross-coupling partner and a modifiable functional group makes this reagent particularly attractive in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe utilization.

| Property | Value |

| CAS Number | 1160430-87-4 |

| Molecular Formula | C₁₄H₂₁BO₃ |

| Molecular Weight | 248.13 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥97% |

| Storage Temperature | Ambient |

Safe Handling and Storage:

As with all boronic acid derivatives, proper handling and storage are crucial to maintain the reagent's integrity and ensure laboratory safety. This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

It is advisable to store 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture, which can lead to hydrolysis of the pinacol ester.

Synthesis via Miyaura Borylation: A Mechanistic Perspective

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[2][3][4] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[2][3][4]

The synthesis of 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester would typically start from 4-bromo-2-methylbenzyl alcohol. The choice of starting material is critical; the bromo-substituent provides the necessary reactivity for the palladium-catalyzed C-B bond formation, while the hydroxymethyl and methyl groups are tolerant of the reaction conditions.

Experimental Protocol: Miyaura Borylation of 4-bromo-2-methylbenzyl alcohol

This protocol is a representative procedure based on established methodologies for Miyaura borylation reactions. Optimization may be required based on specific laboratory conditions and desired scale.

Reagents and Materials:

-

4-bromo-2-methylbenzyl alcohol

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-methylbenzyl alcohol (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (2.4 equiv).

-

Add palladium(II) acetate (5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (5 mol%).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture at 110 °C with stirring until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester as a solid.

Mechanism of the Miyaura Borylation

The catalytic cycle of the Miyaura borylation is a well-established process in organometallic chemistry. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Sources

structure elucidation of 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester

An In-Depth Technical Guide to the Structure Elucidation of 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester

Introduction

In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that form the backbone of pharmaceutical and materials science discovery, arylboronic acids and their derivatives are indispensable building blocks. The pinacol ester of 4-(hydroxymethyl)-3-methylphenylboronic acid is a key intermediate, valued for its stability and utility in Suzuki-Miyaura couplings. Its precise molecular structure is paramount to ensure predictable reactivity, stoichiometric accuracy, and the ultimate purity of the final target molecules. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, grounded in established analytical principles and field-proven methodologies. We will explore the expected outcomes from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and chromatographic methods, offering insights into the causality behind experimental choices and data interpretation.

Molecular Framework and Key Structural Features

The target molecule, with the chemical formula C₁₄H₂₁BO₃ and a molecular weight of 248.13 g/mol , possesses a unique combination of functional groups that each provide a distinct analytical signature.[1][2] Understanding this framework is the first step in designing an effective elucidation strategy.

-

Substituted Phenyl Ring: A 1,2,4-trisubstituted aromatic core. The electronic environment of the ring protons and carbons is influenced by an electron-donating methyl group, an electron-donating hydroxymethyl group, and the boronic ester group, which has a notable impact on the ipso-carbon.

-

Boronic Acid Pinacol Ester: This bulky group is a cornerstone of the molecule's utility. The boron atom (with its two stable isotopes, ¹⁰B and ¹¹B) and the twelve equivalent methyl protons of the pinacol group provide unmistakable spectroscopic handles.

-

Hydroxymethyl Group: A primary alcohol substituent (-CH₂OH) offers characteristic signals in both IR and NMR spectroscopy.

-

Methyl Group: The aromatic methyl group provides a simple, yet informative, singlet in the ¹H NMR spectrum.

Below is a diagram illustrating the molecular structure and atom numbering scheme that will be used for spectral assignments.

Caption: Molecular structure of the target compound.

Mass Spectrometry (MS): The First Fingerprint

Mass spectrometry provides the molecular weight, a fundamental piece of evidence in structure elucidation. For organoboron compounds, it offers an additional layer of confirmation due to the natural isotopic abundance of boron: ¹⁰B (19.9%) and ¹¹B (80.1%).[3] This results in a characteristic M+1 peak that is significantly more intense than what would be expected from ¹³C alone.

Expected Data: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the molecular ion [M+H]⁺ or other adducts like [M+Na]⁺. The key is the distinctive isotopic pattern.

| Ion | Isotope | Calculated m/z | Expected Relative Abundance |

| [M]⁺ | ¹⁰B | 247.15 | ~20% |

| [M]⁺ | ¹¹B | 248.15 | 100% (base peak) |

| [M+H]⁺ | ¹⁰B | 248.16 | ~20% |

| [M+H]⁺ | ¹¹B | 249.16 | 100% (base peak) |

| [M+Na]⁺ | ¹⁰B | 270.14 | ~20% |

| [M+Na]⁺ | ¹¹B | 271.14 | 100% (base peak) |

Experimental Protocol (ESI-MS):

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.

-

Ionization Mode: Positive ion electrospray (ESI+).

-

Analysis: Infuse the sample solution directly or via LC-MS. Observe the full scan spectrum for the molecular ion cluster and compare the observed m/z and isotopic pattern to the theoretical values. The high-resolution data should confirm the elemental composition (C₁₄H₂₁BO₃).

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. The spectrum will be a composite of absorptions from the hydroxyl, alkyl, aromatic, and boronate ester moieties.[4]

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxymethyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1610-1580 | C=C stretch | Aromatic Ring |

| 1380-1320 | B-O stretch (asymmetric) | Boronate Ester |

| 1145-1100 | C-O stretch | Hydroxymethyl & Ester |

The strong, characteristic B-O stretching band is a key diagnostic feature for the presence of the boronate ester.[5]

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

-

Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity of atoms through chemical shifts, signal integrations, and spin-spin coupling. For this molecule, a combination of ¹H, ¹³C, and ¹¹B NMR will provide an unambiguous structural assignment.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will account for all 21 protons in the molecule, distributed across five distinct chemical environments.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 (d) | Doublet | 1H | H-5 | Aromatic proton ortho to the boronate ester group, deshielded. |

| ~7.5 (s) | Singlet | 1H | H-2 | Aromatic proton between the methyl and boronate ester groups, appearing as a singlet or finely split doublet. |

| ~7.2 (d) | Doublet | 1H | H-6 | Aromatic proton ortho to the hydroxymethyl group. |

| ~4.7 (s) | Singlet | 2H | -CH₂OH | Benzylic protons adjacent to the hydroxyl group. |

| ~2.3 (s) | Singlet | 3H | Ar-CH₃ | Aromatic methyl group protons. |

| ~1.35 (s) | Singlet | 12H | Pinacol -CH₃ | Four equivalent methyl groups of the pinacol ester, a highly characteristic and intense singlet. [6] |

| Variable | Broad (s) | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature. May exchange with trace D₂O. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal all unique carbon environments. The carbon atom directly attached to the boron (C1) is often broadened or has a lower intensity due to quadrupolar relaxation.[7]

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142 | C4 | Aromatic carbon bearing the hydroxymethyl group. |

| ~138 | C3 | Aromatic carbon bearing the methyl group. |

| ~135 | C5 | Aromatic C-H. |

| ~133 | C2 | Aromatic C-H. |

| ~128 | C6 | Aromatic C-H. |

| ~130 (broad) | C1 (ipso-C) | Aromatic carbon attached to boron; often broad and difficult to observe. |

| ~84 | Pinacol C-O | Quaternary carbons of the pinacol group. [6] |

| ~65 | -CH₂OH | Carbon of the hydroxymethyl group. |

| ~25 | Pinacol -CH₃ | Methyl carbons of the pinacol group. [6] |

| ~21 | Ar-CH₃ | Carbon of the aromatic methyl group. |

¹¹B NMR Spectroscopy: Boron Environment

¹¹B NMR is a highly specific technique for confirming the nature of the boron center.

Predicted ¹¹B NMR Data: A single, broad signal is expected in the range of δ +20 to +35 ppm , which is characteristic of a neutral, sp²-hybridized boron atom in a pinacol boronate ester environment.[7]

Experimental Protocol (NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field instrument. Ensure a sufficient number of scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

¹¹B NMR Acquisition: If available, acquire a proton-decoupled ¹¹B spectrum. This is a quick experiment that provides definitive evidence of the boronate ester.

-

Data Processing: Process the FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

Below is a workflow diagram for the spectroscopic elucidation process.

Sources

- 1. 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole | C16H20BNO2S | CID 18525749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxymethylphenylboronic acid pinacol ester | C13H19BO3 | CID 44118236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol | C19H23BO3 | CID 12158468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester | 1160430-87-4 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, application, and handling of 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester. It provides not only procedural details but also the underlying scientific principles that govern its utility as a critical building block in modern organic chemistry.

Section 1: Core Molecular Profile and Physicochemical Properties

4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester is a bifunctional organoboron compound valued for its stability and reactivity in carbon-carbon bond formation. The pinacol ester group provides enhanced stability compared to the corresponding free boronic acid, making it easier to handle, store, and purify, while still allowing for participation in a wide array of chemical transformations.[1]

Below is a summary of its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁BO₃ | |

| Molecular Weight | 248.13 g/mol | |

| CAS Number | 1160430-87-4 | [2] |

| Appearance | Solid | [2] |

| Synonym | [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

| Typical Purity | ≥97% | [2] |

| Storage Temperature | Ambient | [2] |

Section 2: Synthesis and Quality Control

General Synthetic Pathway

The synthesis of arylboronic acid pinacol esters is a well-established field in organic chemistry.[3] While multiple routes exist, a common and reliable strategy involves the reaction of a Grignard reagent, formed from the corresponding aryl halide, with an electrophilic boron source like pinacolborane (HBpin) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method offers high yields and functional group tolerance.[4]

The workflow below illustrates this common synthetic logic.

Caption: Generalized workflow for the synthesis of arylboronic acid pinacol esters.

Analytical Characterization and Purity Assessment

Verifying the identity and purity of 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester is paramount for its successful application. A multi-technique approach is standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, the hydroxymethyl (CH₂OH) group, and a distinct singlet around 1.3 ppm for the twelve equivalent protons of the pinacol group.[5]

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight.

-

High-Performance Liquid Chromatography (HPLC) : Used to assess purity. Causality Note: A significant challenge in the RP-HPLC analysis of pinacol boronate esters is their susceptibility to on-column hydrolysis, which can artificially lower the purity reading of the ester and show a peak for the corresponding boronic acid.[1] To ensure trustworthiness, the analytical method must be validated to minimize this artifact, often by using a mobile phase with low water content and a suitable buffer, or by employing faster analysis times.

Section 3: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, one of the most powerful and widely used methods for constructing carbon-carbon bonds.[3][6] This reaction is fundamental to the synthesis of biaryl and substituted aromatic structures prevalent in pharmaceuticals and material science.[6][7]

The Catalytic Cycle: A Mechanistic View

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The pinacol ester serves as the source of the organoboron nucleophile.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise Insight: The transmetalation step is often rate-limiting. It requires activation of the boronate ester by a base to form a more nucleophilic borate complex, which then transfers its organic group (R²) to the palladium(II) center. The stability of the pinacol ester necessitates this activation, providing a controlled entry into the catalytic cycle.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a self-validating template; precise conditions should be optimized for specific substrates.

-

Inert Atmosphere Setup : To a dry reaction vessel, add 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester (1.2 equivalents). The vessel is then purged with an inert gas (Argon or Nitrogen). Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reagent Addition : Add the aryl halide partner (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition : Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water. Causality: The presence of water can facilitate the dissolution of the inorganic base and the formation of the active borate species.

-

Reaction Execution : Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the inorganic salts.

-

Purification : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.

Section 4: Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

| Hazard Category | Information | GHS Pictogram |

| Signal Word | Warning | GHS07 |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

(Source:)

-

Handling : Always handle in a well-ventilated area or a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8][9] Avoid generating dust.[10] Wash hands thoroughly after handling.[8][10]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[8][10][11]

-

Disposal : Dispose of waste material and containers in accordance with local, regional, and national regulations at an approved waste disposal facility.[8][10]

Conclusion

4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester is a highly valuable and versatile reagent in synthetic organic chemistry. Its robust nature, combined with the predictable and high-yielding reactivity in Suzuki-Miyaura cross-coupling reactions, establishes it as a key building block for the construction of complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for leveraging its full synthetic potential.

References

-

Buy 4-(hydroxymethyl)phenylboronic acid, pinacol ester - Boron Molecular. Boron Molecular. [Link]

-

Buy 4-Hydroxy-3,5-dimethylphenylboronic acid, pinacol ester | Boron Molecular. Boron Molecular. [Link]

-

4-(Hydroxymethyl)phenylboronic acid pinacol ester. MySkinRecipes. [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

-

A Homologation of Boronic Esters with Lithiated Carbamates. Organic Syntheses. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information (NCBI). [Link]

-

(a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

-

3-Hydroxymethylphenylboronic acid pinacol ester | C13H19BO3 | CID 44118236. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester | 1160430-87-4 [sigmaaldrich.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 5. rsc.org [rsc.org]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(Hydroxymethyl)phenylboronic acid pinacol ester [myskinrecipes.com]

- 8. aksci.com [aksci.com]

- 9. canbipharm.com [canbipharm.com]

- 10. keyorganics.net [keyorganics.net]

- 11. 4-(Hydroxymethyl)benzeneboronic acid pinacol ester 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

An Essential Building Block for Modern Drug Discovery and Materials Science

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol, a versatile bifunctional organoboron compound. Its unique structure, featuring a reactive boronic acid pinacol ester and a modifiable hydroxymethyl group, makes it a valuable intermediate in synthetic organic chemistry. This document will delve into its chemical identity, a detailed synthesis protocol via the Miyaura borylation, and its critical application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. This guide is intended for researchers, scientists, and professionals in the fields of drug development and materials science who seek to leverage this compound's synthetic potential.

Introduction: The Strategic Advantage of a Bifunctional Boronate

In the landscape of contemporary organic synthesis, the quest for efficient and modular methods to construct complex molecular architectures is paramount. Arylboronic acids and their derivatives, particularly pinacol esters, have emerged as indispensable tools, largely due to their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions.[1] 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester, with the IUPAC name [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol, represents a strategically significant building block within this class.

The presence of two distinct functional moieties—the boronic ester and the hydroxymethyl group—on a single aromatic scaffold offers a dual advantage. The pinacol-protected boronic acid serves as a robust handle for the introduction of the substituted phenyl ring into a target molecule via Suzuki-Miyaura coupling. Simultaneously, the hydroxymethyl group provides a versatile site for subsequent chemical transformations, such as oxidation to an aldehyde or carboxylic acid, etherification, or conversion to a leaving group for nucleophilic substitution. This bifunctionality allows for a streamlined and convergent approach to the synthesis of complex molecules, a highly desirable attribute in multi-step synthetic campaigns common in drug discovery and materials science.

Compound Identification and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective application. The key identifiers and physicochemical properties of [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | [2] |

| Common Name | 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester | [2] |

| CAS Number | 1160430-87-4 | [2] |

| Molecular Formula | C₁₄H₂₁BO₃ | [2] |

| Molecular Weight | 248.13 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Ambient temperatures, inert atmosphere recommended for long-term storage | [2] |

Synthesis: The Miyaura Borylation Approach

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[3][4] This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide as a precursor and bis(pinacolato)diboron as the boron source. For the synthesis of [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol, the logical starting material is 4-bromo-2-methylbenzyl alcohol.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired arylboronate and regenerate the active catalyst. The choice of a suitable base is critical to facilitate the transmetalation step without promoting premature Suzuki-Miyaura coupling of the product.[3] Potassium acetate is a commonly employed mild base for this purpose.[3]

Detailed Experimental Protocol: Miyaura Borylation of 4-bromo-2-methylbenzyl alcohol

This protocol is a representative procedure based on established Miyaura borylation conditions.[3][5]

Reagents and Materials:

-

4-bromo-2-methylbenzyl alcohol

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-methylbenzyl alcohol (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv), and potassium acetate (3.0 equiv).

-

Add anhydrous 1,4-dioxane via syringe to the flask.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target boronic ester.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[6][7] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are common motifs in pharmaceuticals, agrochemicals, and organic materials.[8][9]

The reaction involves the palladium-catalyzed coupling of the organoborane with an organic halide or triflate in the presence of a base. The catalytic cycle is similar to that of the Miyaura borylation, with the key difference being the transmetalation step where the organic group from the boronic ester is transferred to the palladium center.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the use of [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol in a Suzuki-Miyaura coupling reaction.

Reagents and Materials:

-

[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

-

Aryl or heteroaryl halide/triflate

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (1.2 equiv), the aryl/heteroaryl halide or triflate (1.0 equiv), and the base (2.0-3.0 equiv).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add the palladium catalyst (0.01-0.05 equiv) and the solvent.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Versatile Tool for Chemical Innovation

[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is a powerful and versatile building block for organic synthesis. Its bifunctional nature allows for the strategic and efficient construction of complex molecules, making it a valuable asset in drug discovery, medicinal chemistry, and materials science.[1][10] The robust and well-established protocols for its synthesis via Miyaura borylation and its subsequent application in Suzuki-Miyaura cross-coupling reactions provide chemists with a reliable method for introducing this functionalized aromatic scaffold into a wide range of target molecules. As the demand for novel and complex chemical entities continues to grow, the importance of such versatile and strategically designed building blocks will undoubtedly increase.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Miyaura borylation. (n.d.). Wikipedia. Retrieved from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. (2018). Royal Society of Chemistry. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2016). National Center for Biotechnology Information. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Synthesis of boronic esters and boronic acids using grignard reagents. (2013). Google Patents.

- Preparation method of hydroxyphenylboronic acid. (2020). Google Patents.

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester | 1160430-87-4 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. labsolu.ca [labsolu.ca]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility of 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester. Given the limited publicly available solubility data for this specific compound, this document emphasizes the foundational principles and methodologies required to experimentally determine and understand its solubility profile in various organic solvents.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter in drug discovery and development, influencing a compound's bioavailability, formulation, and overall efficacy.[1] For a promising molecule like 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester, which possesses functionalities relevant to Suzuki coupling and other cross-coupling reactions, understanding its behavior in different solvent systems is paramount for its application in medicinal chemistry and process development.

This guide will delve into the theoretical considerations for predicting the solubility of this compound, provide a robust experimental protocol for its determination, and discuss the implications of the results for its use in a research and development setting.

Molecular Structure and Predicted Solubility

The chemical structure of 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester (CAS No: 1160430-87-4) offers clues to its potential solubility.[2]

-

Non-polar moieties: The pinacol ester and the phenyl ring are significant non-polar components, suggesting that the molecule will likely be soluble in non-polar organic solvents.

-

Polar functional group: The presence of a hydroxymethyl group (-CH2OH) introduces a polar, hydrogen-bonding capable moiety. This suggests that the molecule may exhibit some solubility in polar aprotic and, to a lesser extent, polar protic solvents.

Based on this structural analysis, it is reasonable to hypothesize that the compound will have good solubility in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, and moderate to low solubility in more polar solvents like methanol and ethanol. Its solubility in highly non-polar solvents like hexanes is likely to be lower due to the presence of the polar hydroxymethyl group.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3] This method involves equilibrating a surplus of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the supernatant.

Detailed Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester in a range of organic solvents.

Materials:

-

4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester (solid)

-

Selected organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol, Isopropanol, Toluene, Hexanes)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.

-

Add a known volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the undissolved solid to settle.

-

For robust phase separation, centrifuge the vials at a high speed.[4] This will pellet the remaining solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.[4] Adsorption of the compound to the filter material should be considered and evaluated.[4]

-

Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase column with a UV detector is typically suitable for a chromophoric compound like this.

-

Prepare a calibration curve using standard solutions of known concentrations of 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester.

-

Calculate the concentration of the compound in the saturated solution based on the calibration curve.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Solvent Polarity Index | Solubility (mg/mL at 25°C) |

| Hexanes | 0.1 | To be determined |

| Toluene | 2.4 | To be determined |

| Dichloromethane | 3.1 | To be determined |

| Tetrahydrofuran | 4.0 | To be determined |

| Ethyl Acetate | 4.4 | To be determined |

| Acetone | 5.1 | To be determined |

| Acetonitrile | 5.8 | To be determined |

| Isopropanol | 3.9 | To be determined |

| Ethanol | 4.3 | To be determined |

| Methanol | 5.1 | To be determined |

Interpreting the Results:

The solubility data should be analyzed in the context of solvent properties. A higher solubility in solvents like dichloromethane and tetrahydrofuran would confirm the influence of the non-polar phenyl and pinacol groups. Moderate solubility in alcohols would highlight the contribution of the polar hydroxymethyl group. This analysis provides valuable insights for selecting appropriate solvents for chemical reactions, purification processes (such as crystallization or chromatography), and formulation development.

Safety and Handling Considerations

While a specific safety data sheet for 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester was not found, general laboratory safety precautions should be followed. Similar boronic acid pinacol esters are known to be irritants.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.[6]

Conclusion

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Scholar.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- 4-(Hydroxymethyl)phenylboronic acid pinacol ester 97 302348-51-2. Sigma-Aldrich.

- 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester | 1160430-87-4. Sigma-Aldrich.

- 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester | 1160430-87-4. Sigma-Aldrich.

- 4-(Hydroxymethyl)benzeneboronic acid pinacol ester 1 g | Buy Online. Fisher Scientific.

- SAFETY D

- SAFETY D

- SAFETY D

- 3-Hydroxymethylphenylboronic acid pinacol ester | C13H19BO3 | CID 44118236. PubChem.

Sources

- 1. rheolution.com [rheolution.com]

- 2. 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester | 1160430-87-4 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. 3-Hydroxymethylphenylboronic acid pinacol ester | C13H19BO3 | CID 44118236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.ca [fishersci.ca]

- 7. fishersci.com [fishersci.com]

1H NMR and 13C NMR spectra of 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester. As a versatile building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions, unambiguous structural confirmation is paramount. This document serves as a reference for researchers, scientists, and drug development professionals, detailing the predicted spectral features of the title compound. We will delve into the rationale behind chemical shift assignments, coupling patterns, and the influence of the molecule's unique substitution pattern on its NMR signature. Furthermore, this guide presents a standardized protocol for sample preparation and data acquisition, ensuring reproducible and high-quality results.

Molecular Structure and Spectroscopic Principles

4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester, with a molecular formula of C₁₄H₂₁BO₃, possesses a distinct substitution pattern on the phenyl ring that gives rise to a well-resolved and informative NMR spectrum. The presence of a boronic acid pinacol ester, a hydroxymethyl group, and a methyl group creates a unique electronic environment for each proton and carbon atom.

Understanding the NMR spectra begins with a clear visualization of the molecular structure and a systematic numbering convention for assignment purposes.

Caption: Fig 2. Standardized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (CDCl₃ is recommended for initial analysis) containing a reference standard, typically tetramethylsilane (TMS).

-

Vortex the sample at room temperature until the solid is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune the ¹H and ¹³C channels and perform automated or manual shimming to optimize magnetic field homogeneity. The quality of the shimming directly impacts spectral resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. For quantitative results, ensure the relaxation delay is sufficient (typically 5 times the longest T₁ relaxation time). A typical acquisition involves 16 scans.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

-

Perform phase and baseline corrections to ensure accurate integration and peak identification.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for the ¹H spectrum and the solvent residual peak (e.g., CDCl₃ at 77.16 ppm) for the ¹³C spectrum. [1] * Integrate the signals in the ¹H spectrum and assign them to the corresponding protons.

-

Identify and assign the peaks in the ¹³C spectrum.

-

Conclusion

The structural verification of 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester is reliably achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The key diagnostic features include a unique three-proton pattern in the aromatic region, characteristic signals for the hydroxymethyl and methyl substituents, and the unmistakable, intense 12-proton singlet of the pinacol ester group in the ¹H spectrum. These are complemented by the distinct carbon signals of the pinacol and substituent groups in the ¹³C spectrum. By following the detailed experimental protocol outlined in this guide, researchers can confidently obtain high-quality data to confirm the identity, purity, and structural integrity of this important synthetic building block.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

ACS Omega. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link]

-

YouTube. (2024). Calculation of 13 C chemical shift values #nmr #cmr. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxymethylphenylboronic acid pinacol ester. Retrieved from [Link]

-

MDPI. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in.... Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(Hydroxymethyl)phenylboronic acid pinacol ester. Retrieved from [Link]

Sources

Application Notes and Protocols for Suzuki Coupling with 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

In the landscape of modern drug discovery and development, the construction of carbon-carbon (C-C) bonds remains a cornerstone of synthetic chemistry.[1][2] Among the methodologies available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for the formation of biaryl structures, which are prevalent motifs in a vast array of pharmaceuticals and biologically active compounds.[1][3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids and their derivatives have cemented its status as a workhorse in both academic and industrial laboratories.[3][5]

This application note provides a detailed protocol and in-depth scientific rationale for conducting a Suzuki-Miyaura coupling reaction utilizing 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester . This particular building block is of significant interest as it introduces a versatile hydroxymethyl functional group, which can serve as a handle for further synthetic transformations, and a methyl group that can influence the conformational properties of the resulting biaryl product. The use of the pinacol ester offers enhanced stability compared to the corresponding boronic acid, mitigating issues such as protodeboronation and facilitating purification and handling.[6][7]

Understanding the 'Why': Causality in Experimental Design

A successful Suzuki coupling is not merely the result of mixing reagents; it is a carefully orchestrated interplay of catalyst, ligand, base, and solvent, each with a specific role in the catalytic cycle. A foundational understanding of this cycle is paramount for troubleshooting and optimization.

The Catalytic Cycle: A Three-Act Play

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps centered around a palladium catalyst.[6][8]

-

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex. This step forms a Pd(II) species. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4]

-

Transmetalation: This is the pivotal step where the organic moiety from the boronic acid derivative is transferred to the palladium center. The presence of a base is critical here; it activates the boronic acid or ester, forming a more nucleophilic boronate species, which facilitates the transmetalation.[9]

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][8]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed for the Suzuki coupling of 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester with a generic aryl bromide. Researchers should consider this a robust starting point, with the understanding that optimization may be required for specific substrates.

Reagents and Materials

| Reagent/Material | Purpose | Typical Grade |

| 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester | Boron coupling partner | >95% |

| Aryl Bromide | Halide coupling partner | >98% |

| Pd(dppf)Cl₂ · CH₂Cl₂ | Palladium pre-catalyst | Catalyst grade |

| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, >99% |

| 1,4-Dioxane | Organic Solvent | Anhydrous, >99% |

| Deionized Water | Co-solvent | HPLC grade |

| Ethyl Acetate | Extraction Solvent | ACS grade |

| Brine (saturated NaCl solution) | Aqueous wash | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent | Anhydrous |

| Argon or Nitrogen | Inert gas | High purity |

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester (1.2 equivalents) and the aryl bromide (1.0 equivalent).

-

Add potassium carbonate (2.0 - 3.0 equivalents).

-

Add the palladium catalyst, Pd(dppf)Cl₂ · CH₂Cl₂ (0.02 - 0.05 equivalents).

-

-

Inert Atmosphere:

-

Seal the flask with a rubber septum.

-

Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere. This is critical as the Pd(0) active species is oxygen-sensitive.

-

-

Solvent Addition:

-

Degas the 1,4-dioxane and deionized water by bubbling argon or nitrogen through them for at least 20 minutes.

-

Via syringe, add the degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The use of an aqueous co-solvent is often beneficial for the solubility of the base and the boronate species.

-

-

Reaction Execution:

-

Immerse the reaction flask in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

-

Workup Procedure:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Experimental Workflow Diagram

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (oxidation) - Insufficiently degassed solvents - Poor quality reagents | - Ensure a rigorously inert atmosphere. - Use freshly opened, anhydrous solvents. - Consider a different palladium pre-catalyst or ligand (e.g., XPhos, SPhos). - Increase reaction temperature or time. |

| Protodeboronation | - Degradation of the boronic ester, especially in the presence of water and base. | - Use a slight excess (1.2-1.5 equivalents) of the boronic ester. - Consider a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). - Minimize reaction time once the starting material is consumed. |

| Homocoupling of Boronic Ester | - Presence of oxygen, leading to oxidative homocoupling. | - Improve degassing of solvents and ensure a positive pressure of inert gas throughout the reaction. |

| Formation of Byproducts | - Side reactions of the hydroxymethyl group. - Incomplete reaction leading to a complex mixture. | - If the hydroxymethyl group is suspected to interfere, it can be protected (e.g., as a silyl ether) prior to the coupling and deprotected afterward. - Screen different solvent systems (e.g., Toluene, DMF) and bases to improve selectivity. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, and the use of functionalized building blocks like 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester opens avenues to a wide range of complex molecular architectures. The protocol detailed herein provides a robust and scientifically grounded starting point for researchers. By understanding the underlying mechanism and the rationale for each experimental parameter, scientists can effectively troubleshoot and adapt this procedure to their specific synthetic challenges, accelerating the pace of drug discovery and development.

References

-

Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979 , (19), 866-867. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40, 4544-4568. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Pinacol Boron Esters: A Mechanistic Investigation. Angew. Chem. Int. Ed.2013 , 52, 7362-7370. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Sandford, C.; Aggarwal, V. K. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2017 , 46, 568-579. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Buskes, M. J.; Blanco, M. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules2020 , 25, 3663. [Link]

-

Blakemore, D. C. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1; The Royal Society of Chemistry: 2016; pp 1-69. [Link]

-

ResearchGate. (Top): Reaction scheme for Suzuki coupling of 4-(hydroxymethyl)phenylboronic acid and iodotoluene. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

The Strategic Utility of 4-(Hydroxymethyl)-3-methylphenylboronic Acid Pinacol Ester in Medicinal Chemistry: Application in the Synthesis of Covalent KRAS G12C Inhibitors

Introduction: A Versatile Building Block for Targeted Oncology

4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester, with CAS Number 1160430-87-4, is a specialized aromatic boronic ester that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a hydroxymethyl group and a methyl group ortho to the boronic ester, provides a valuable scaffold for constructing complex molecular architectures. The pinacol ester group enhances stability and handling properties compared to the corresponding boronic acid, making it amenable to a variety of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This application note will provide an in-depth guide to the use of this reagent, with a specific focus on its pivotal role in the synthesis of potent and selective covalent inhibitors of the KRAS G12C oncoprotein, a previously intractable target in cancer therapy.

Core Application: Synthesis of Sotorasib (AMG 510) and Related KRAS G12C Inhibitors

The discovery of small molecules that can covalently target the mutant cysteine residue of KRAS G12C has been a landmark achievement in oncology. 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester is a key intermediate in the synthesis of Sotorasib (formerly AMG 510), the first FDA-approved KRAS G12C inhibitor. Its incorporation into the final molecule is crucial for establishing the desired potency and pharmacokinetic properties.

The primary application of 4-(hydroxymethyl)-3-methylphenylboronic acid pinacol ester in this context is as the coupling partner in a Suzuki-Miyaura reaction to form a key biaryl bond. This reaction is a cornerstone of modern drug discovery, allowing for the efficient and stereospecific formation of carbon-carbon bonds.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction involving 4-(hydroxymethyl)-3-methylphenylboronic acid pinacol ester.

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol: Synthesis of a Key Biaryl Intermediate for KRAS G12C Inhibitors

This protocol is a representative example based on procedures described in the patent literature for the synthesis of Sotorasib and related analogs. Researchers should consult the specific literature for their target molecule and perform appropriate reaction optimization.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Supplier |

| Aryl Halide (e.g., a substituted pyrazinone bromide) | Varies | Varies | Commercial sources |

| 4-(Hydroxymethyl)-3-methylphenylboronic acid pinacol ester | 1160430-87-4 | 248.13 g/mol | Commercial sources |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 | 731.74 g/mol | Commercial sources |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Commercial sources |

| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 g/mol | Commercial sources |

| Water, deionized | 7732-18-5 | 18.02 g/mol | N/A |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), 4-(hydroxymethyl)-3-methylphenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio by volume). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through the solution for 15-30 minutes. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.1 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed. Reaction times can vary from 2 to 24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and a suitable organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Causality Behind Experimental Choices

-